molecular formula C15H11N3S B2918360 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile CAS No. 550302-74-4

2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile

Cat. No.: B2918360
CAS No.: 550302-74-4
M. Wt: 265.33
InChI Key: TXACGWIZOCMBRS-UHFFFAOYSA-N
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Description

2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile: is a chemical compound with a unique molecular structure that includes a nicotinonitrile core substituted with a 4-cyanobenzylthio group and a methyl group.

Scientific Research Applications

Chemistry: 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: Its ability to interact with biological targets makes it a valuable scaffold for medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial processes.

Safety and Hazards

While specific safety and hazard information for “2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile” was not found, it’s important to handle all chemical compounds with care. For example, 4-Cyanobenzyl bromide, a compound with a similar structure, is known to cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile typically involves the reaction of 4-cyanobenzyl chloride with 6-methylnicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines under appropriate conditions.

    Substitution: The aromatic ring and the nitrile groups can participate in various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various electrophiles or nucleophiles are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile and thioether groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile: This compound has a similar structure but includes a trifluoromethyl group, which can alter its reactivity and properties.

    2-((4-Cyanobenzyl)thio)-6-methyl-4-(methoxy)nicotinonitrile: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

Uniqueness: 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c1-11-2-7-14(9-17)15(18-11)19-10-13-5-3-12(8-16)4-6-13/h2-7H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXACGWIZOCMBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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